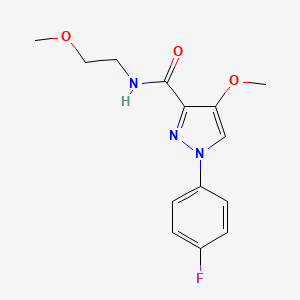
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, or 4-FMPE, is a novel molecule that has recently been studied for its potential applications in scientific research. 4-FMPE is a heterocyclic compound that has been found to possess various biological activities, such as anti-inflammatory and anti-cancer properties. It has also been studied for its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
4-FMPE has been studied for its potential applications in scientific research, particularly in the fields of drug discovery and development. It has been found to possess various anti-inflammatory and anti-cancer properties, which makes it a promising target for drug development. Additionally, 4-FMPE has been studied for its ability to modulate the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases, which could be useful in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-FMPE is not yet fully understood. However, it is believed that 4-FMPE may act by inhibiting the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. Additionally, 4-FMPE has been found to interact with certain receptors, such as the PPARγ receptor, which could be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
4-FMPE has been found to possess various biochemical and physiological effects. In animal studies, 4-FMPE has been found to possess anti-inflammatory and anti-cancer properties. Additionally, 4-FMPE has been found to modulate the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases, which could be useful in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-FMPE has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be synthesized in a variety of different methods. Additionally, it has been found to possess various biochemical and physiological effects, which makes it a promising target for drug development.
However, there are also some limitations to using 4-FMPE in lab experiments. The mechanism of action of 4-FMPE is not yet fully understood, and its effects on humans have not yet been studied. Additionally, 4-FMPE is not yet commercially available, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for 4-FMPE research. Further studies could be conducted to better understand the mechanism of action of 4-FMPE and its effects on humans. Additionally, further research could be conducted to determine the potential applications of 4-FMPE in drug discovery and development. Finally, further studies could be conducted to improve the synthesis methods of 4-FMPE and to make it more commercially available.
Métodos De Síntesis
4-FMPE can be synthesized through a number of different methods, including the Suzuki-Miyaura coupling reaction. This method involves the reaction of 4-fluorophenyl boronic acid with 1,3-diethoxy-2-methylprop-2-en-1-one in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere and yields the desired product in high yields. Other methods for the synthesis of 4-FMPE include the Biginelli reaction, the Ugi reaction, and the Pictet-Spengler reaction.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-20-8-7-16-14(19)13-12(21-2)9-18(17-13)11-5-3-10(15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELJPLWXWKSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


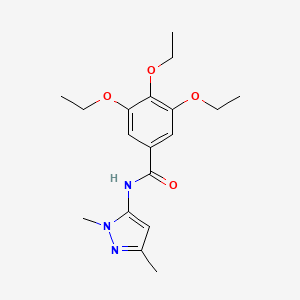
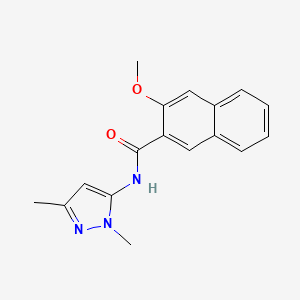
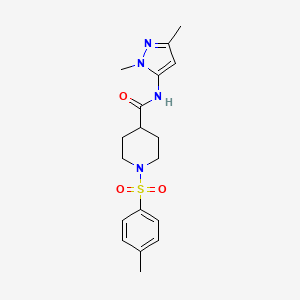
![methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B6529717.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B6529725.png)
![1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6529732.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6529738.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(furan-2-carbonyl)piperazine](/img/structure/B6529746.png)

![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529769.png)
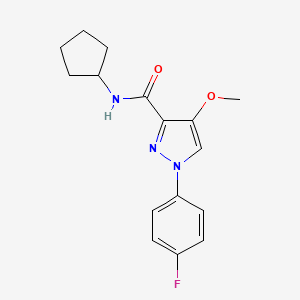
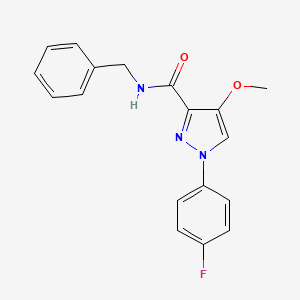
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)